molecular formula C18H17F3N2O3S B2803691 3-(phenylsulfonyl)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide CAS No. 1448059-00-4

3-(phenylsulfonyl)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Cat. No. B2803691
CAS RN: 1448059-00-4
M. Wt: 398.4
InChI Key: GAKZWFWTSPVTAQ-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been shown to have potential anti-cancer properties. The compound was first synthesized in 2009 by a team of researchers at the University of Michigan, and since then, its mechanism of action and potential applications have been the subject of numerous scientific studies.

Scientific Research Applications

Sulfonyl Compounds in Drug Synthesis

Sulfonyl compounds, including sulfinamides, have been highlighted for their role in the stereoselective synthesis of amines and their derivatives. Tert-butanesulfinamide, a chiral sulfinamide, stands out for its application in the asymmetric synthesis of N-heterocycles, crucial for producing compounds that serve as structural motifs in many natural products and therapeutics (Philip et al., 2020).

Trifluoromethyl Groups in Environmental Chemistry

The environmental fate and degradation of polyfluoroalkyl chemicals, which include trifluoromethyl groups, have been extensively reviewed. These studies focus on microbial degradation and transformation processes, shedding light on the persistence and potential toxicity of such compounds in the environment (Liu & Avendaño, 2013).

Pyrrolidine Derivatives in Medicinal Chemistry

Pyrrolidine, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry due to its versatility in exploring pharmacophore space and contributing to stereochemistry. Bioactive molecules containing the pyrrolidine ring, including its derivatives, are reported for their selectivity towards various biological targets, indicating the scaffold’s significance in designing compounds for treating human diseases (Li Petri et al., 2021).

Trifluoromethanesulfonic Acid in Organic Synthesis

Trifluoromethanesulfonic acid, closely related to the trifluoromethyl group, is recognized for its role in organic synthesis, including electrophilic aromatic substitution and the formation of carbon-carbon and carbon-heteroatom bonds. Its high protonating power and low nucleophilicity make it a valuable reagent for synthesizing new organic compounds, suggesting potential synthetic applications of closely related trifluoromethyl compounds (Kazakova & Vasilyev, 2017).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c19-18(20,21)13-5-4-6-14(11-13)22-17(24)23-10-9-16(12-23)27(25,26)15-7-2-1-3-8-15/h1-8,11,16H,9-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKZWFWTSPVTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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